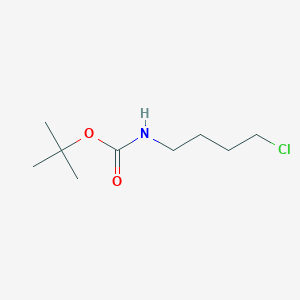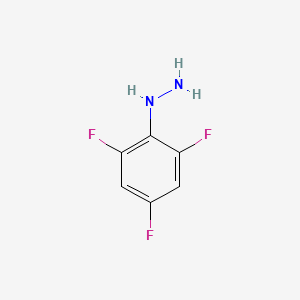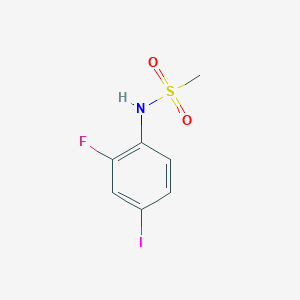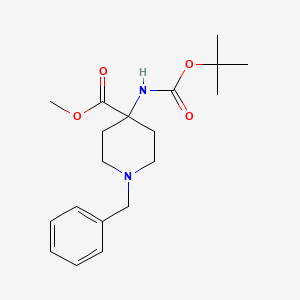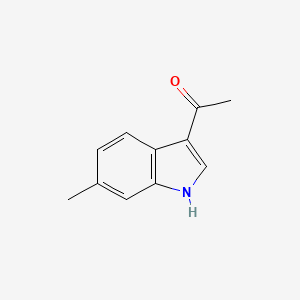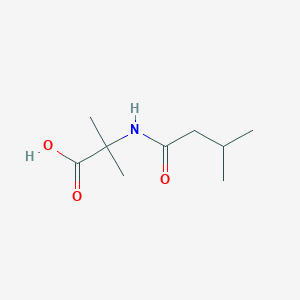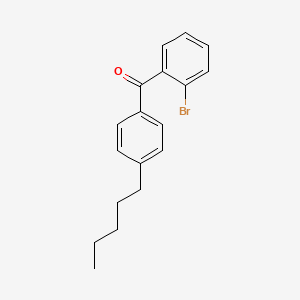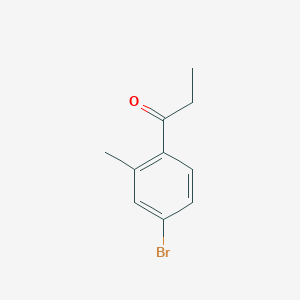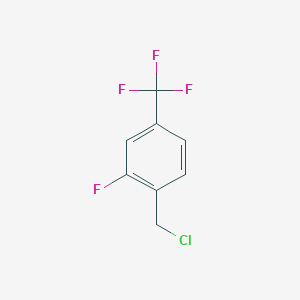
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.
Agrochemicals: It is used in the development of herbicides, insecticides, and fungicides due to its ability to interact with biological targets.
Materials Science: The compound is employed in the creation of advanced materials, such as polymers and coatings, that exhibit enhanced chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl and fluorine groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-fluorobenzene: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Chloromethyl)-2,4-difluorobenzene: The presence of an additional fluorine atom alters the compound’s electronic properties and reactivity.
1-(Chloromethyl)-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
Propriétés
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWHXAQEMXPLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614282 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-60-5 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
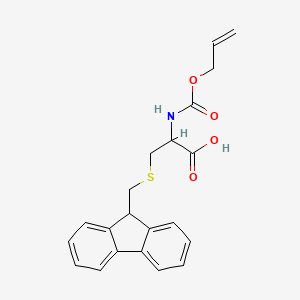

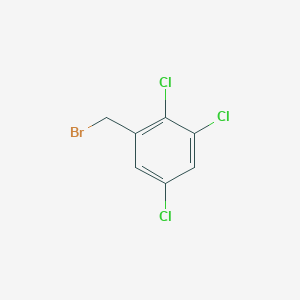
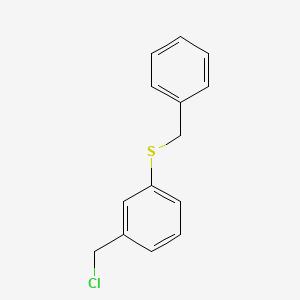

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
